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For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 2-ethynylbenzoate is a versatile bifunctional molecule of significant interest in organic

synthesis and medicinal chemistry. Its structure, incorporating both a benzoate ester and a

terminal alkyne, provides two reactive sites for a variety of chemical transformations. This

technical guide offers a comprehensive overview of the known properties, synthesis, and

reactivity of Methyl 2-ethynylbenzoate, with a focus on its applications as a key intermediate

in the development of complex organic molecules and potential pharmaceutical agents.

Chemical and Physical Properties
Methyl 2-ethynylbenzoate (CAS No. 33577-99-0) is a benzoate ester with a terminal ethynyl

(-C≡CH) substituent at the ortho position of the aromatic ring.[1] It is typically encountered as a

brown oil.[1] While some physical properties have been reported, others, such as its density,

remain uncharacterized in the literature.[1]

Table 1: Physicochemical Properties of Methyl 2-ethynylbenzoate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1297170?utm_src=pdf-interest
https://www.benchchem.com/product/b1297170?utm_src=pdf-body
https://www.benchchem.com/product/b1297170?utm_src=pdf-body
https://www.benchchem.com/product/b1297170?utm_src=pdf-body
https://www.benchchem.com/product/b1297170
https://www.benchchem.com/product/b1297170
https://www.benchchem.com/product/b1297170
https://www.benchchem.com/product/b1297170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Molecular Formula C₁₀H₈O₂ [1][2]

Molecular Weight 160.17 g/mol [1][2]

CAS Number 33577-99-0 [1][2][3]

Appearance Brown oil [1]

Boiling Point 250.3 ± 23.0 °C at 760 mmHg [1]

Density Uncharacterized [1]

Spectroscopic Data
Detailed experimental spectroscopic data for Methyl 2-ethynylbenzoate is not widely available

in the public domain. However, based on its structure and data from related compounds, the

expected spectral features can be predicted.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons,

the methyl ester protons, and the acetylenic proton. The aromatic protons would appear in

the range of 7.0-8.0 ppm. The methyl ester protons would be a singlet at approximately 3.9

ppm. The terminal acetylenic proton should appear as a singlet around 3.0-3.5 ppm.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of

the ester (around 165-170 ppm), the aromatic carbons (120-140 ppm), the two sp-hybridized

carbons of the alkyne (70-90 ppm), and the methyl ester carbon (around 52 ppm).

2.2. Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2-ethynylbenzoate would be characterized by the following key

absorption bands:

A strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration

of the terminal alkyne.
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A weak absorption band around 2100 cm⁻¹ for the C≡C stretching vibration.

A strong carbonyl (C=O) stretching band for the ester at approximately 1720-1740 cm⁻¹.

C-O stretching bands for the ester group in the 1100-1300 cm⁻¹ region.

Aromatic C-H and C=C stretching vibrations in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹

regions, respectively.

2.3. Mass Spectrometry

Gas chromatography-mass spectrometry (GC/MS) analysis has shown a molecular ion peak

(M⁺) at m/z of 160, which corresponds to the molecular weight of the compound.[3]

Synthesis and Experimental Protocols
Methyl 2-ethynylbenzoate is commonly synthesized via two main routes: the Sonogashira

coupling of a methyl 2-halobenzoate with a source of acetylene, or the deprotection of a silyl-

protected alkyne precursor.[1]

3.1. Synthesis via Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond

between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper

complexes.[4]

Experimental Protocol: Sonogashira Coupling for Methyl 2-ethynylbenzoate Synthesis

This protocol is a representative example based on established Sonogashira coupling

procedures.[1]

Reagents:

Methyl 2-bromobenzoate

Ethynyltrimethylsilane (as a stable acetylene source)

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
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Copper(I) iodide (CuI)

Triethylamine (Et₃N) or another suitable amine base

Solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) for desilylation

Procedure:

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-

bromobenzoate, Pd(PPh₃)₂Cl₂, and CuI.

Add the solvent (THF or DMF) and the amine base (e.g., triethylamine).

Add ethynyltrimethylsilane to the reaction mixture.

Heat the mixture to the desired temperature (e.g., 50-70 °C) and stir for several hours,

monitoring the reaction progress by thin-layer chromatography (TLC).

Once the coupling reaction is complete, cool the mixture to room temperature.

For the in-situ deprotection of the trimethylsilyl group, add a solution of potassium

carbonate in methanol or TBAF and stir at room temperature until the silyl group is

cleaved.

Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl

acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., hexane/ethyl acetate) to afford pure methyl 2-ethynylbenzoate.

3.2. Synthesis via Deprotection
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This method involves the synthesis of a silyl-protected precursor, methyl 2-

((trimethylsilyl)ethynyl)benzoate, followed by its deprotection.[1]

Experimental Protocol: Deprotection of Methyl 2-((trimethylsilyl)ethynyl)benzoate

Reagents:

Methyl 2-((trimethylsilyl)ethynyl)benzoate

Potassium carbonate (K₂CO₃)

Methanol/Dichloromethane solvent system

Procedure:

Dissolve methyl 2-((trimethylsilyl)ethynyl)benzoate in a mixture of methanol and

dichloromethane.

Add potassium carbonate to the solution.

Stir the reaction mixture at room temperature for the time required for complete

deprotection (monitored by TLC).

Upon completion, filter the mixture and concentrate the filtrate under reduced pressure.

Purify the residue by column chromatography to yield methyl 2-ethynylbenzoate.

Reactivity and Applications
The reactivity of Methyl 2-ethynylbenzoate is dominated by its two functional groups: the

ester and the terminal alkyne.

4.1. Reactions of the Ethynyl Group

The terminal alkyne is a highly versatile functional group that can participate in a variety of

reactions:
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Cross-Coupling Reactions: The ethynyl group readily participates in further Sonogashira

couplings, as well as other cross-coupling reactions, to form more complex molecular

architectures.[1]

Click Chemistry: The terminal alkyne is a key component in copper-catalyzed azide-alkyne

cycloaddition (CuAAC) "click" reactions to form triazoles, which are important scaffolds in

medicinal chemistry.[1]

Cyclization Reactions: The ortho-disposition of the ethynyl and ester groups allows for

intramolecular cyclization reactions to form various heterocyclic systems, such as

isocoumarins or isoquinolones, upon reaction with suitable nucleophiles or under specific

catalytic conditions.

Oxidation and Reduction: The ethynyl group can be oxidized to a carboxylic acid or reduced

to an alkene or alkane.[5]

4.2. Reactions of the Ester Group

The methyl ester group can undergo typical ester reactions, such as:

Hydrolysis: Hydrolysis under acidic or basic conditions yields 2-ethynylbenzoic acid.

Amidation: Reaction with amines can form the corresponding amides.

Reduction: Reduction with agents like lithium aluminum hydride will yield the corresponding

alcohol.

4.3. Applications in Drug Development and Organic Synthesis

Methyl 2-ethynylbenzoate serves as a valuable building block in the synthesis of a wide range

of organic molecules. Its derivatives have been investigated for their potential biological

activities.[5] The ability to introduce diverse functionalities through the alkyne and ester groups

makes it an attractive starting material for creating libraries of compounds for drug discovery

programs. It is a key intermediate for pharmaceuticals and advanced materials.[6][7]
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Figure 1: Simplified mechanism of the Sonogashira coupling reaction.
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Figure 2: General experimental workflow for the synthesis of Methyl 2-ethynylbenzoate.

Safety Information
Specific safety data for Methyl 2-ethynylbenzoate is not readily available. However, based on

its structural similarity to other benzoate esters, it should be handled with care in a well-

ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a

lab coat, should be worn. It may be combustible and harmful if swallowed or inhaled.

Conclusion
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Methyl 2-ethynylbenzoate is a valuable and versatile intermediate in organic synthesis. Its

dual functionality allows for a wide range of chemical modifications, making it a powerful tool for

the construction of complex molecules, including those with potential applications in drug

discovery and materials science. Further research into the properties and reactivity of this

compound is warranted to fully explore its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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